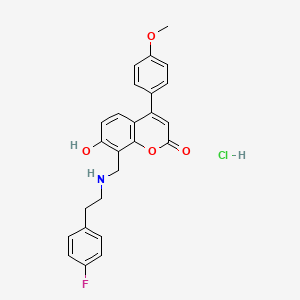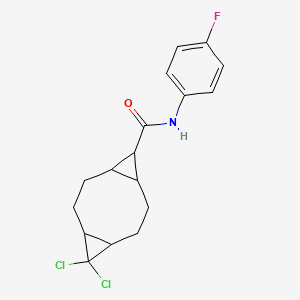![molecular formula C20H23F3N2O B12620049 1-(2-Phenylethyl)-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine CAS No. 918479-95-5](/img/structure/B12620049.png)
1-(2-Phenylethyl)-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Phenylethyl)-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine is a complex organic compound that features a piperazine ring substituted with a phenylethyl group and a trifluoromethoxyphenylmethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Phenylethyl)-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of piperazine with 2-phenylethyl bromide under basic conditions to form 1-(2-Phenylethyl)piperazine. This intermediate is then reacted with 3-(trifluoromethoxy)benzyl chloride in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and scalability.
化学反应分析
Types of Reactions
1-(2-Phenylethyl)-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine can undergo various chemical reactions, including:
Oxidation: The phenylethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The trifluoromethoxy group can be reduced under specific conditions to form trifluoromethyl derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the piperazine ring under basic conditions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Trifluoromethyl derivatives.
Substitution: Alkylated or acylated piperazine derivatives.
科学研究应用
1-(2-Phenylethyl)-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of 1-(2-Phenylethyl)-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The phenylethyl group may facilitate binding to aromatic residues in the target, while the trifluoromethoxy group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of the target, leading to various biological effects.
相似化合物的比较
Similar Compounds
1-(2-Phenylethyl)piperazine: Lacks the trifluoromethoxyphenylmethyl group, resulting in different chemical and biological properties.
4-{[3-(Trifluoromethoxy)phenyl]methyl}piperazine: Lacks the phenylethyl group, affecting its binding affinity and specificity.
1-(2-Phenylethyl)-4-methylpiperazine: Substitutes the trifluoromethoxyphenylmethyl group with a methyl group, altering its reactivity and applications.
Uniqueness
1-(2-Phenylethyl)-4-{[3-(trifluoromethoxy)phenyl]methyl}piperazine is unique due to the presence of both the phenylethyl and trifluoromethoxyphenylmethyl groups. This combination imparts distinct chemical properties, such as enhanced lipophilicity and reactivity, making it valuable for various applications in research and industry.
属性
CAS 编号 |
918479-95-5 |
|---|---|
分子式 |
C20H23F3N2O |
分子量 |
364.4 g/mol |
IUPAC 名称 |
1-(2-phenylethyl)-4-[[3-(trifluoromethoxy)phenyl]methyl]piperazine |
InChI |
InChI=1S/C20H23F3N2O/c21-20(22,23)26-19-8-4-7-18(15-19)16-25-13-11-24(12-14-25)10-9-17-5-2-1-3-6-17/h1-8,15H,9-14,16H2 |
InChI 键 |
ZEMMOHUJXSCBCP-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1CCC2=CC=CC=C2)CC3=CC(=CC=C3)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[2-(4-Chloroanilino)-2-oxoethyl]thiophene-2-carboxylic acid](/img/structure/B12619975.png)
![[(3S,5R,8R,9S,10R,13R,14S,17R)-10-formyl-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] nitrate](/img/structure/B12619981.png)
![(2S)-2-[4-(Benzyloxy)phenyl]-4-tert-butylmorpholine](/img/structure/B12619986.png)
![(2S)-2-[(R)-hydroxy-(2-methoxyphenyl)methyl]cyclohexan-1-one](/img/structure/B12619989.png)
![N-cyclohexyl-4-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]piperazine-1-carboxamide](/img/structure/B12619992.png)
![N-(1-{Benzyl[(thiophen-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12620000.png)
![4-{4-[(2-Aminoethyl)carbamoyl]anilino}but-2-enoic acid](/img/structure/B12620007.png)
![N-(2-tert-Butoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12620011.png)

![5-Benzoyl-3-[(4-fluorophenyl)sulfanyl]-1,4,6-triphenylpyridin-2(1H)-one](/img/structure/B12620023.png)
![N-(4-acetylphenyl)-2-[2-(4-ethylpiperazin-1-yl)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetamide](/img/structure/B12620028.png)
![6-[2-(Benzyloxy)phenyl]-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12620043.png)

![Methyl 2-[6-[(3,4-dimethoxyanilino)methyl]-7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl]acetate;hydrochloride](/img/structure/B12620057.png)
